

Application Notes and Protocols: Acetoxime Benzoate in Transition Metal-Catalyzed C-H Functionalization

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Compound of Interest

Compound Name: **Acetoximebenzoate**

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These application notes provide a comprehensive overview of the use of acetoxime benzoate and its close analogs, such as acetoxime acetate, as versatile directing groups in transition metal-catalyzed C-H functionalization reactions. This strategy offers a powerful tool for the selective introduction of functional groups at previously unreactive C-H bonds, a process of significant interest in organic synthesis and drug discovery. The protocols detailed below are based on established methodologies for the closely related and well-documented O-acyl oxime directing groups, which exhibit similar reactivity to acetoxime benzoate.

Introduction

Transition metal-catalyzed C-H functionalization has emerged as a transformative approach in modern organic synthesis, enabling the construction of complex molecules with improved atom and step economy.^[1] A key element in achieving regioselectivity in these reactions is the use of directing groups, which position the metal catalyst in proximity to a specific C-H bond.^[2] O-Acyl oximes, including acetoxime benzoate and its analogs, have proven to be effective and versatile directing groups for these transformations.^{[3][4]} They can direct the functionalization of both sp^2 and sp^3 C-H bonds and can be readily transformed into other valuable functional groups, such as ketones, alcohols, and amines, after the C-H functionalization step.^{[5][6]}

The acetoxime benzoate directing group operates by coordinating to the transition metal catalyst, typically palladium or rhodium, through the nitrogen atom of the oxime. This coordination pre-organizes the substrate for the selective activation of a C-H bond at the ortho position of an aromatic ring or the β -position of an aliphatic chain.

Key Applications

- Late-stage functionalization of complex molecules: The ability to selectively introduce new functional groups into existing molecular scaffolds is highly valuable in drug discovery for generating analogs with improved properties.
- Synthesis of functionalized ketones: The directing group can be easily cleaved to reveal a ketone functionality, providing access to a wide range of substituted carbonyl compounds.[5]
- Formation of carbon-carbon and carbon-heteroatom bonds: This methodology facilitates the creation of various bond types, including C-O, C-halogen, and C-C bonds.[5]

Data Presentation

The following tables summarize quantitative data for representative C-H functionalization reactions using O-acetyl oximes as a close analog for acetoxime benzoate. These reactions demonstrate the efficiency and selectivity of this class of directing groups.

Table 1: Palladium-Catalyzed β -Acetoxylation of Aliphatic O-Acetyl Oximes[5]

Entry	Substrate	Product	Yield (%)
1	55		
2	60		
3	49		
4	65		

Conditions: 5 mol % $\text{Pd}(\text{OAc})_2$, 1.5 equiv $\text{PhI}(\text{OAc})_2$, $\text{AcOH}/\text{Ac}_2\text{O}$ (1:1), 100 °C, 12 h.[5]

Table 2: Palladium-Catalyzed ortho-Halogenation of Aromatic O-Acetyl Oximes[5]

Entry	Substrate	Reagent	Product	Yield (%)
1	I ₂	65		
2	NCS	75		

Conditions for Iodination: 5 mol % Pd(OAc)₂, 1.5 equiv I₂, AcOH, 100 °C, 12 h. Conditions for Chlorination: 5 mol % Pd(OAc)₂, 1.5 equiv NCS, AcOH, 100 °C, 12 h.[5]

Experimental Protocols

The following are detailed protocols for key experiments involving O-acetyl oximes, which serve as a reliable guide for reactions using acetoxime benzoate.

Protocol 1: Palladium-Catalyzed β -Acetoxylation of an Aliphatic O-Acetyl Oxime

This protocol describes the acetoxylation of a C(sp³)-H bond directed by an O-acetyl oxime.

Materials:

- Substrate (O-acetyl oxime derivative)
- Palladium(II) acetate (Pd(OAc)₂)
- (Diacetoxyiodo)benzene (Phi(OAc)₂)
- Acetic acid (AcOH)
- Acetic anhydride (Ac₂O)
- Anhydrous solvent (e.g., Dichloromethane) for workup
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine
- Anhydrous magnesium sulfate (MgSO₄)

- Silica gel for column chromatography

Procedure:

- To a sealed tube, add the O-acetyl oxime substrate (1.0 mmol), $\text{Pd}(\text{OAc})_2$ (0.05 mmol, 5 mol %), and $\text{PhI}(\text{OAc})_2$ (1.5 mmol).
- Add a 1:1 mixture of AcOH and Ac_2O (5 mL).
- Seal the tube and heat the reaction mixture at 100 °C for 12 hours.
- After cooling to room temperature, dilute the reaction mixture with dichloromethane (20 mL).
- Carefully wash the organic layer with saturated aqueous NaHCO_3 solution (2 x 15 mL) and brine (15 mL).
- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to afford the desired β -acetoxylated product.^[5]

Protocol 2: Palladium-Catalyzed ortho-Iodination of an Aromatic O-Acetyl Oxime

This protocol details the iodination of a $\text{C}(\text{sp}^2)\text{-H}$ bond on an aromatic ring.

Materials:

- Substrate (aromatic O-acetyl oxime)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- Iodine (I_2)
- Acetic acid (AcOH)
- Anhydrous solvent (e.g., Ethyl acetate) for workup

- Saturated aqueous sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) solution
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography

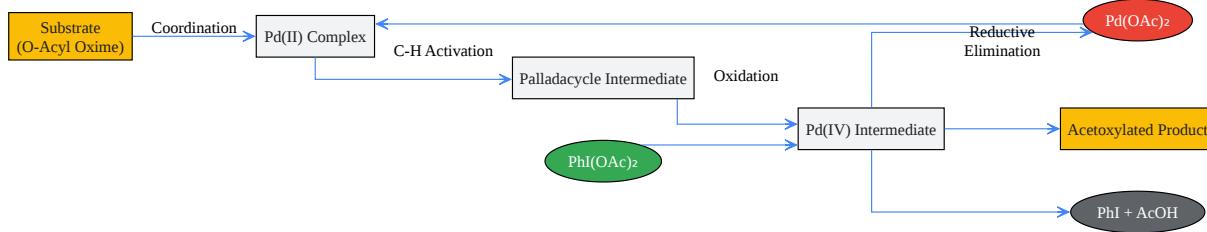
Procedure:

- In a round-bottom flask equipped with a reflux condenser, dissolve the aromatic O-acetyl oxime substrate (1.0 mmol) in acetic acid (10 mL).
- Add $\text{Pd}(\text{OAc})_2$ (0.05 mmol, 5 mol %) and I_2 (1.5 mmol).
- Heat the reaction mixture to 100 °C and stir for 12 hours.
- Cool the reaction to room temperature and pour it into a separatory funnel containing ethyl acetate (30 mL) and water (30 mL).
- Wash the organic layer sequentially with saturated aqueous $\text{Na}_2\text{S}_2\text{O}_3$ solution (2 x 20 mL) to remove excess iodine, and then with brine (20 mL).
- Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate in vacuo.
- Purify the residue by flash chromatography on silica gel to yield the ortho-iodinated product.

[5]

Visualizations

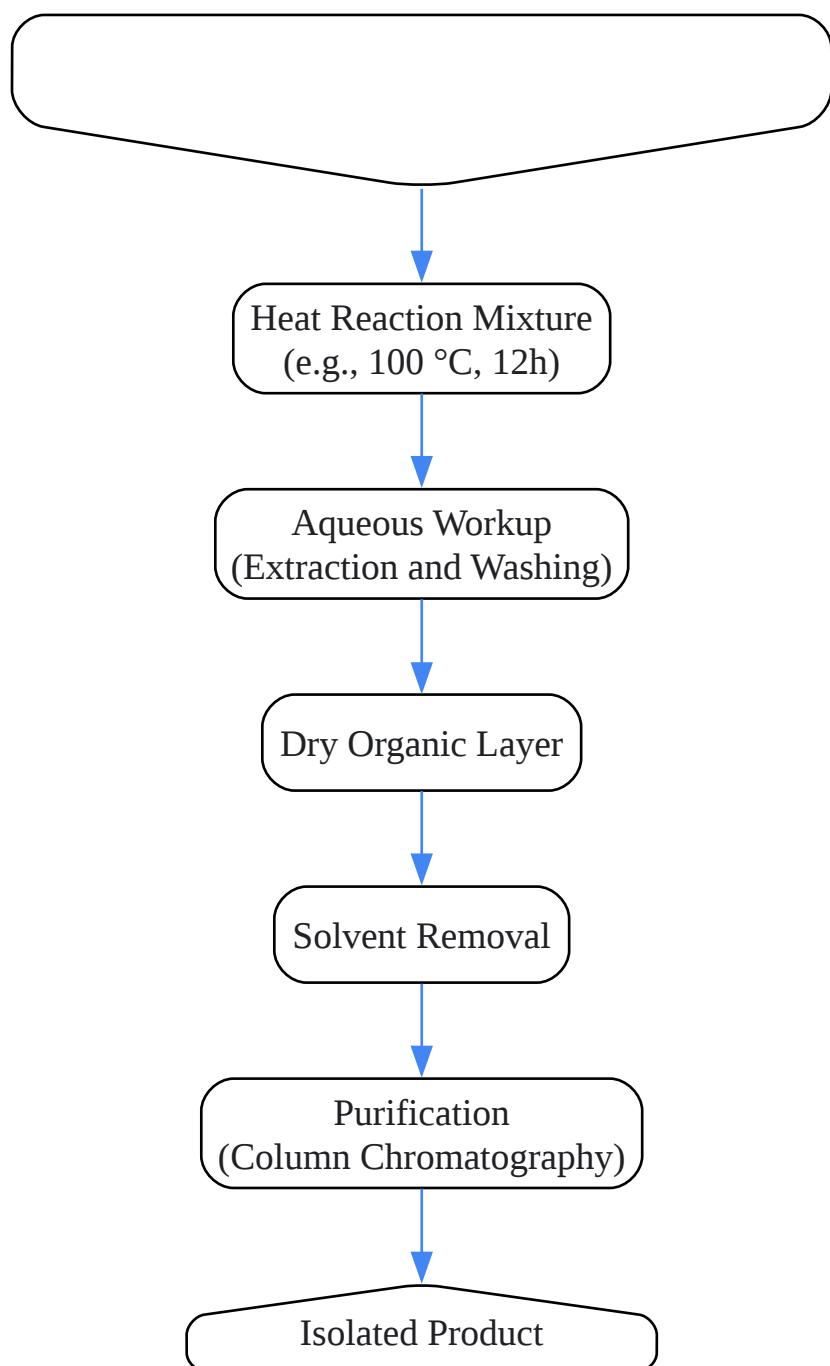
Catalytic Cycle for Palladium-Catalyzed C-H Acetoxylation



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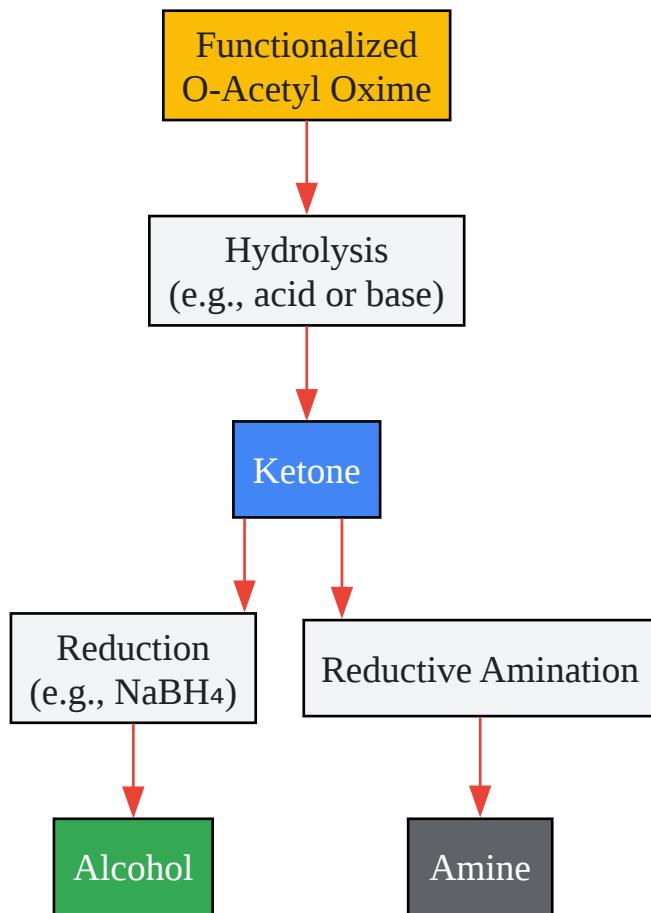
Caption: Proposed catalytic cycle for Pd-catalyzed C-H acetoxylation.

Experimental Workflow for C-H Functionalization

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Caption: General experimental workflow for C-H functionalization.

Transformation of the Directing Group



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Caption: Post-functionalization transformations of the oxime directing group.

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